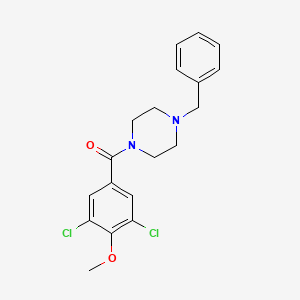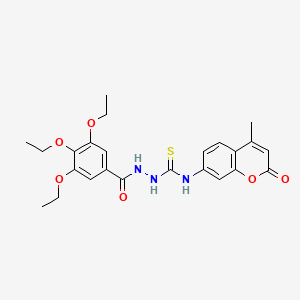![molecular formula C22H29ClN2O B4119813 1-Adamantyl-[4-(3-chloro-2-methylphenyl)piperazin-1-yl]methanone](/img/structure/B4119813.png)
1-Adamantyl-[4-(3-chloro-2-methylphenyl)piperazin-1-yl]methanone
Vue d'ensemble
Description
1-(1-Adamantylcarbonyl)-4-(3-chloro-2-methylphenyl)piperazine is a synthetic organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse pharmacological activities and are often used in medicinal chemistry for drug development.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-Adamantyl-[4-(3-chloro-2-methylphenyl)piperazin-1-yl]methanone typically involves the following steps:
Formation of Adamantylcarbonyl Chloride: Adamantane is reacted with thionyl chloride to form adamantylcarbonyl chloride.
Nucleophilic Substitution: The adamantylcarbonyl chloride is then reacted with piperazine to form 1-(1-adamantylcarbonyl)piperazine.
Aromatic Substitution: Finally, 1-(1-adamantylcarbonyl)piperazine is reacted with 3-chloro-2-methylphenyl chloride under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production methods would involve scaling up the above synthetic routes using optimized reaction conditions, such as temperature control, solvent selection, and purification techniques to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
1-(1-Adamantylcarbonyl)-4-(3-chloro-2-methylphenyl)piperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of nitro or halogenated derivatives.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, such as antiviral or anticancer activities.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mécanisme D'action
The mechanism of action of 1-Adamantyl-[4-(3-chloro-2-methylphenyl)piperazin-1-yl]methanone would depend on its specific interactions with molecular targets. Typically, such compounds may interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The adamantyl group is known for enhancing the lipophilicity and stability of the compound, potentially improving its bioavailability.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(1-Adamantylcarbonyl)-4-phenylpiperazine: Lacks the chloro and methyl groups on the aromatic ring.
1-(1-Adamantylcarbonyl)-4-(2-chlorophenyl)piperazine: Has a different substitution pattern on the aromatic ring.
Uniqueness
1-(1-Adamantylcarbonyl)-4-(3-chloro-2-methylphenyl)piperazine is unique due to the specific substitution pattern on the aromatic ring, which can influence its chemical reactivity and biological activity. The presence of the adamantyl group also imparts distinct physicochemical properties, such as increased lipophilicity and steric bulk, which can affect its interaction with biological targets.
Propriétés
IUPAC Name |
1-adamantyl-[4-(3-chloro-2-methylphenyl)piperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29ClN2O/c1-15-19(23)3-2-4-20(15)24-5-7-25(8-6-24)21(26)22-12-16-9-17(13-22)11-18(10-16)14-22/h2-4,16-18H,5-14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTWGKKPYSJTUIM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)N2CCN(CC2)C(=O)C34CC5CC(C3)CC(C5)C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2Z)-3-[5-(2-bromo-4-methylphenyl)furan-2-yl]-2-phenylprop-2-enenitrile](/img/structure/B4119733.png)
![N-(2-methylcyclohexyl)-2-{[5-(phenoxymethyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B4119740.png)
![N-[2-(butylcarbamoyl)phenyl]-2-methyl-3-nitrobenzamide](/img/structure/B4119742.png)
![3-(4-bromophenyl)-2-[5-(trifluoromethyl)-1,3-benzothiazol-2-yl]acrylonitrile](/img/structure/B4119748.png)
![DIMETHYL 2-{[(2-METHOXY-4-NITROANILINO)CARBONYL]AMINO}TEREPHTHALATE](/img/structure/B4119763.png)

![Methyl 2-[[4-(trifluoromethyl)phenyl]carbamoylamino]benzoate;hydrochloride](/img/structure/B4119785.png)
![2-[(2,2-dichloro-1-methylcyclopropyl)carbonyl]-N-(tetrahydrofuran-2-ylmethyl)hydrazinecarbothioamide](/img/structure/B4119792.png)
![4-(3,4-dichlorophenyl)-N-[2-(trifluoromethyl)phenyl]-1-piperazinecarboxamide](/img/structure/B4119798.png)
![4-[(4-methylbenzyl)(methylsulfonyl)amino]-N-[4-(1-pyrrolidinylsulfonyl)phenyl]benzamide](/img/structure/B4119801.png)
![2-{4-[(4-Benzylpiperidin-1-yl)carbonothioyl]phenoxy}-1-(pyrrolidin-1-yl)ethanone](/img/structure/B4119806.png)
![N-[4-(aminosulfonyl)phenyl]-2-(4-tert-butylbenzoyl)hydrazinecarbothioamide](/img/structure/B4119810.png)

![N-(1,3-benzodioxol-5-ylmethyl)-4-[methyl(phenylsulfonyl)amino]benzamide](/img/structure/B4119827.png)
